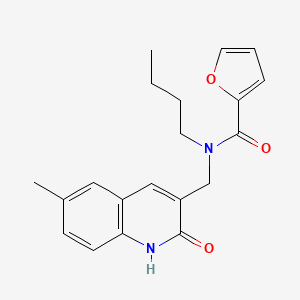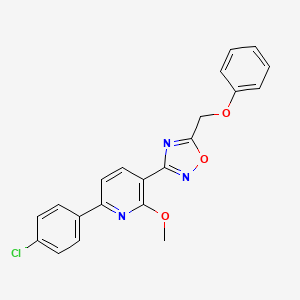
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound has been found to exhibit analgesic and antipyretic activities. The compound has also been shown to have a low toxicity profile, making it a potentially safe option for use in medical applications.
实验室实验的优点和局限性
One of the advantages of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole in laboratory experiments is its low toxicity profile. This makes it a potentially safe option for use in animal studies. However, one of the limitations of the compound is its solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research in this area.
Another potential future direction for research involving the compound is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound exhibits neuroprotective activity, making it a potential candidate for further research in this area.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research. The compound exhibits anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of cancer and neurodegenerative diseases. While the compound has limitations, such as its solubility, it has a low toxicity profile, making it a potentially safe option for use in laboratory experiments. Further research is needed to fully explore the potential of this compound in the field of medicine.
合成方法
The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-chloro-2-methoxypyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-2-methoxypyridine-3-carbonyl chloride. This is then reacted with 6-amino-2-methoxypyridine-3-carboxamide to form 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide. The final step involves the reaction of 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide with phenoxymethyl isocyanate to form this compound.
科学研究应用
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-21-17(11-12-18(23-21)14-7-9-15(22)10-8-14)20-24-19(28-25-20)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRJEUQCDANSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
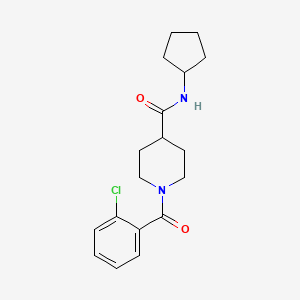

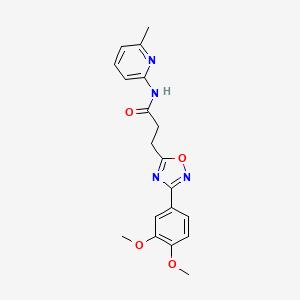
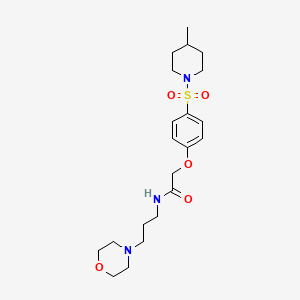

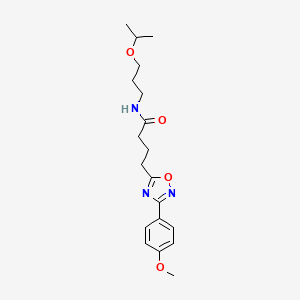
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
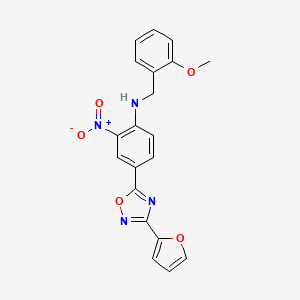
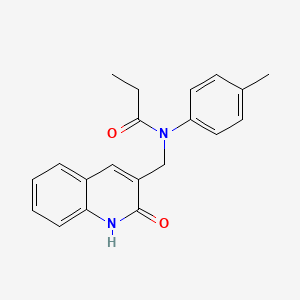

![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
